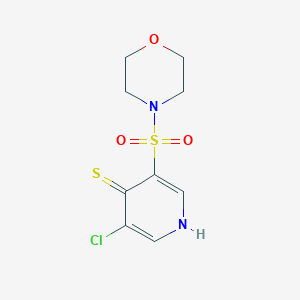
3-Hexyl-5-phenyl-2-isoxazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexyl-5-phenyl-2-isoxazoline is a heterocyclic compound belonging to the isoxazoline family. Isoxazolines are five-membered rings containing one nitrogen and one oxygen atom at adjacent positions. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexyl-5-phenyl-2-isoxazoline typically involves the 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes. One common method is the reaction of hexyl nitrile oxide with phenyl-substituted alkenes under mild conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like toluene or acetonitrile at elevated temperatures (around 80°C) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Hexyl-5-phenyl-2-isoxazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoxazole derivatives.
Reduction: Reduction reactions can convert it into isoxazolidines.
Substitution: It can undergo nucleophilic substitution reactions at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed under mild conditions.
Major Products:
Oxidation: Isoxazole derivatives.
Reduction: Isoxazolidines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-Hexyl-5-phenyl-2-isoxazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential as an anti-inflammatory and analgesic agent.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Hexyl-5-phenyl-2-isoxazoline involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
- 3-Hexyl-5-phenyl-2-isoxazole
- 3-Hexyl-5-phenyl-2-isoxazolidine
- 3-Hexyl-5-phenyl-2-oxazoline
Comparison:
- 3-Hexyl-5-phenyl-2-isoxazole: Similar in structure but with an additional double bond, leading to different reactivity and biological activity.
- 3-Hexyl-5-phenyl-2-isoxazolidine: A fully saturated analog with different chemical properties and applications.
- 3-Hexyl-5-phenyl-2-oxazoline: Contains an oxygen atom in place of nitrogen, resulting in distinct chemical behavior and uses .
3-Hexyl-5-phenyl-2-isoxazoline stands out due to its unique combination of hexyl and phenyl groups, which confer specific chemical and biological properties that are valuable in various fields of research and industry.
Properties
Molecular Formula |
C15H21NO |
|---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
3-hexyl-5-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C15H21NO/c1-2-3-4-8-11-14-12-15(17-16-14)13-9-6-5-7-10-13/h5-7,9-10,15H,2-4,8,11-12H2,1H3 |
InChI Key |
DHEDDBKVTSZHJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=NOC(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


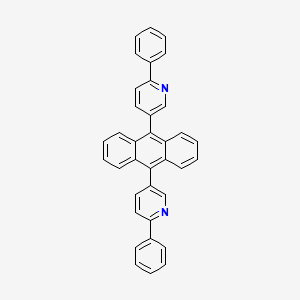
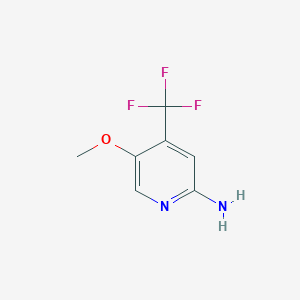
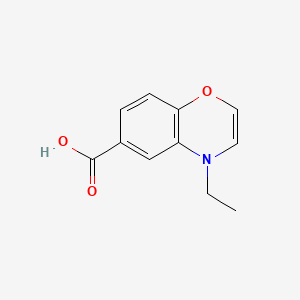
![2-(2,3,4,5,6-pentafluorophenyl)-3H,5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-1-ium tetrafluoroborate](/img/structure/B11824590.png)

![[Difluoro(phenylsulfonyl)methyl]trimethyl-silane](/img/structure/B11824605.png)


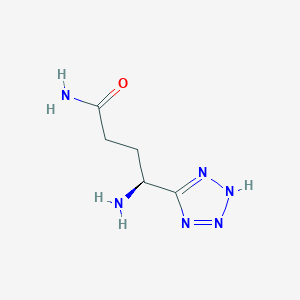
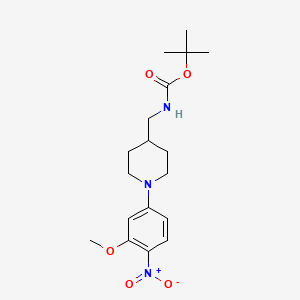
![(2S)-3-{[(2R)-2-carboxy-2-acetamidoethyl]disulfanyl}-2-acetamidopropanoic acid](/img/structure/B11824651.png)

